C5 vs. C4 Regioisomeric Coupling Advantage
The C5-position of thiazole stannanes demonstrates superior reactivity in Stille couplings compared to the C4-regioisomer. In a systematic comparative study of 2-phenylthiazole stannanes, the C5-stannane (analogous to the target compound) consistently afforded higher isolated yields when coupled with 4-iodotoluene under identical conditions .
| Evidence Dimension | Isolated yield of Stille coupling product with 4-iodotoluene |
|---|---|
| Target Compound Data | 96% (for 2-phenyl-5-(tributylstannyl)thiazole analog) |
| Comparator Or Baseline | 55% (for 2-phenyl-4-(tributylstannyl)thiazole analog) |
| Quantified Difference | +41% absolute yield advantage for the C5-stannane |
| Conditions | Pd(PPh₃)₄ (5 mol%), toluene, 100 °C, 16 h; coupling with 4-iodotoluene |
Why This Matters
The regiospecific placement of the stannyl group at C5, as in CAS 1245816-17-4, is critical for achieving high yields in Stille couplings, directly impacting synthetic efficiency and cost-effectiveness.
